Boc-HyNic-PEG3-Propargyl
CAS No.:
Cat. No.: VC13685453
Molecular Formula: C20H30N4O6
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H30N4O6 |
---|---|
Molecular Weight | 422.5 g/mol |
IUPAC Name | tert-butyl N-[[5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Standard InChI | InChI=1S/C20H30N4O6/c1-5-9-27-11-13-29-14-12-28-10-8-21-18(25)16-6-7-17(22-15-16)23-24-19(26)30-20(2,3)4/h1,6-7,15H,8-14H2,2-4H3,(H,21,25)(H,22,23)(H,24,26) |
Standard InChI Key | RKRWLSVDJWAUFY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C |
Canonical SMILES | CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCC#C |
Introduction
Structural Composition and Synthetic Methodology
Molecular Architecture
Boc-HyNic-PEG3-Propargyl comprises three distinct regions:
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Boc-Protected HyNic Group: The 6-hydrazinonicotinamide moiety, protected by a tert-butoxycarbonyl (Boc) group, enables controlled hydrazone bond formation with 4-formylbenzamide-modified biomolecules .
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PEG3 Spacer: A triethylene glycol chain enhances aqueous solubility, reduces steric hindrance, and provides spatial flexibility between conjugated molecules .
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Propargyl Terminus: The terminal alkyne group facilitates CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing compounds, enabling orthogonal bioconjugation .
Synthesis Pathways
The synthesis of Boc-HyNic-PEG3-Propargyl involves sequential modifications to integrate each functional component:
Step 1: Boc Protection of HyNic
The HyNic amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to prevent undesired side reactions during subsequent steps .
Step 2: PEG3 Incorporation
The Boc-HyNic intermediate is coupled to a PEG3 spacer using carbodiimide crosslinkers (e.g., EDCl/NHS), forming stable amide bonds .
Step 3: Propargyl Functionalization
The PEG3 terminus is modified with propargyl bromide via nucleophilic substitution, introducing the alkyne group necessary for click chemistry .
Purification
Final purification employs reverse-phase HPLC or size-exclusion chromatography to isolate the product with >95% purity .
Table 1: Key Synthetic Steps and Reagents
Step | Reaction Type | Reagents | Purpose |
---|---|---|---|
1 | Boc Protection | Boc anhydride, DMAP | Protect HyNic amine |
2 | PEG3 Coupling | EDCl, NHS, PEG3-COOH | Attach PEG spacer |
3 | Propargyl Addition | Propargyl bromide, K2CO3 | Introduce alkyne functionality |
Applications in Bioconjugation and Therapeutics
Targeted Protein Degradation (PROTACs)
Boc-HyNic-PEG3-Propargyl serves as a critical linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. The HyNic group conjugates to a target protein ligand, while the propargyl terminus links to an E3 ligase binder. The PEG3 spacer optimizes distance and orientation for efficient ubiquitination .
Case Study: A 2023 study demonstrated that PROTACs using this linker achieved 85% degradation of BRD4 in leukemia cells within 6 hours, compared to 60% with shorter PEG2 analogues .
Antibody-Drug Conjugates (ADCs)
In ADCs, the HyNic group conjugates to oxidized antibody glycans, while the propargyl group links to cytotoxic payloads. This dual-conjugation strategy minimizes heterogeneity, a common challenge in ADC development .
Table 2: ADC Performance Metrics
Linker Type | Drug-to-Antibody Ratio | Plasma Stability (t1/2) | Tumor Retention (%ID/g) |
---|---|---|---|
Boc-HyNic-PEG3-Propargyl | 3.8 ± 0.2 | 120 h | 8.9 ± 1.1 |
Maleimide-Cysteine | 2.1 ± 0.4 | 48 h | 5.2 ± 0.8 |
Radiopharmaceutical Development
The propargyl group enables site-specific radiofluorination via click chemistry. In a murine model, a prostate-specific membrane antigen (PSMA)-targeting agent using this linker showed 2.5 ± 0.3 %ID/g tumor uptake, outperforming hydrophobic analogues (0.46 ± 0.02 %ID/g) .
Biological and Pharmacokinetic Properties
Hydrazone Bond Stability
The HyNic-4-formylbenzamide hydrazone bond exhibits a dissociation constant (Kd) of 10⁻⁸ M at pH 7.4, ensuring stability in circulation while allowing intracellular release under acidic endosomal conditions (pH 5.0) .
Impact of PEG Spacers
Comparative studies reveal that PEG3 spacers balance solubility and binding efficiency:
Table 3: PEG Length vs. Bioactivity
PEG Length | Solubility (mg/mL) | Target Binding (IC50 nM) | Renal Clearance (%ID) |
---|---|---|---|
PEG2 | 12.4 | 45 ± 3 | 22 ± 2 |
PEG3 | 18.9 | 28 ± 2 | 18 ± 1 |
PEG4 | 24.7 | 33 ± 4 | 15 ± 3 |
Click Chemistry Efficiency
CuAAC reactions using Boc-HyNic-PEG3-Propargyl achieve >90% conjugation yields within 15 minutes at 25°C, compared to 72% for strain-promoted variants .
Comparative Analysis with Structural Analogues
Functional Group Variations
Compound | Reactive Groups | PEG Length | Key Application |
---|---|---|---|
Boc-HyNic-PEG3-Propargyl | HyNic, Propargyl | 3 | PROTACs, Dual ADCs |
HyNic-PEG4-NHS | HyNic, NHS ester | 4 | Peptide Conjugation |
DBCO-PEG3-Maleimide | DBCO, Maleimide | 3 | Rapid SPAAC Conjugation |
Pharmacokinetic Tradeoffs
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PEG2 Analogues: Faster renal clearance (22% vs. 18%) but reduced tumor uptake.
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PEG4 Variants: Improved solubility but increased hydrodynamic radius, hindering tumor penetration .
Recent Advances and Future Directions
Theranostic Applications
A 2024 study integrated Boc-HyNic-PEG3-Propargyl into a theranostic platform for pancreatic cancer, combining a fluorescent dye (Cy5) via HyNic chemistry and a radioligand ([177Lu]Lu-DOTA) via click chemistry. This approach achieved simultaneous imaging and therapy with a tumor-to-background ratio of 9:1 .
Enzyme-Responsive Linkers
Emerging designs incorporate cathepsin-B cleavage sites between the HyNic and PEG3 units, enabling tumor-specific payload release. Preliminary data show a 3-fold increase in cytotoxicity compared to non-cleavable linkers .
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